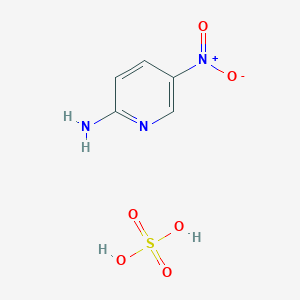
5-Nitropyridin-2-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitropyridin-2-amine: is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridin-2-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration and substitution reactions can lead to the formation of 5-Nitropyridin-2-amine.
Industrial Production Methods: Industrial production of 5-Nitropyridin-2-amine often involves large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can be substituted with other functional groups through reactions with ammonia and amines.
Common Reagents and Conditions:
Oxidation: Hydrazine hydrate at elevated temperatures (110-120°C) for several hours.
Reduction: Various reducing agents can be used, including hydrogen gas in the presence of a catalyst.
Substitution: Ammonia and amines are commonly used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 3-Aminopyridine is a common product of the reduction of 5-Nitropyridin-2-amine.
Reduction: Various reduced derivatives of 5-Nitropyridin-2-amine.
Substitution: A range of substituted pyridines, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
5-Nitropyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Nitropyridin-2-amine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biomolecules. These properties make it a versatile compound in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-nitropyridine: Similar structure but different substitution pattern.
3-Nitropyridine: Lacks the amino group at the 2-position.
4-Amino-3-nitropyridine: Different substitution pattern on the pyridine ring.
Uniqueness: 5-Nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other nitropyridine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
149230-21-7 |
|---|---|
Molekularformel |
C5H7N3O6S |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
5-nitropyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/C5H5N3O2.H2O4S/c6-5-2-1-4(3-7-5)8(9)10;1-5(2,3)4/h1-3H,(H2,6,7);(H2,1,2,3,4) |
InChI-Schlüssel |
PSXMKFGONOBTFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


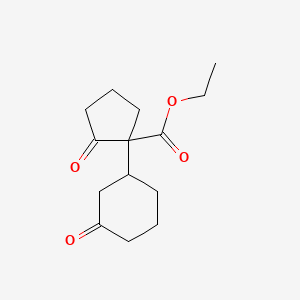
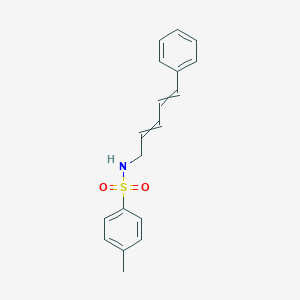
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
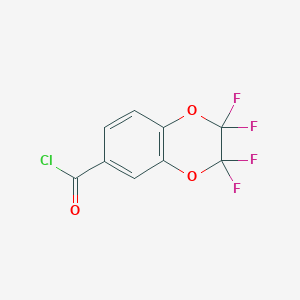
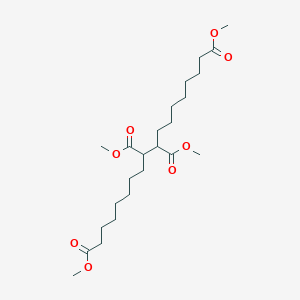
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
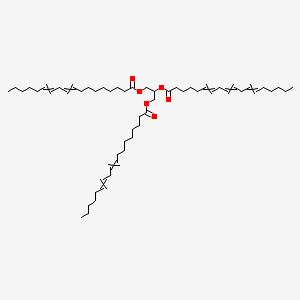
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
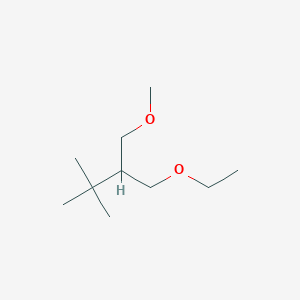
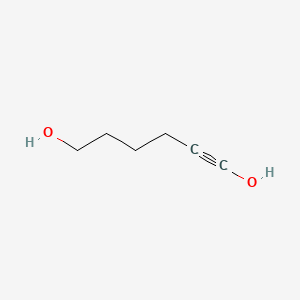
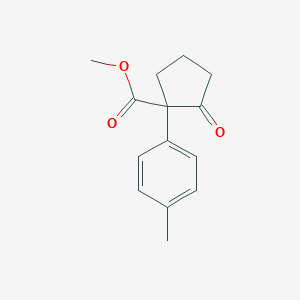
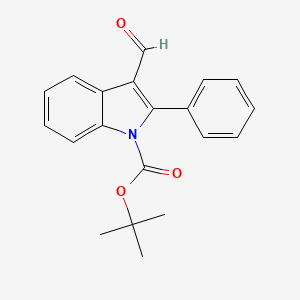
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
